N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
CAS No.: 898439-61-7
Cat. No.: VC7708707
Molecular Formula: C18H23N3O4
Molecular Weight: 345.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898439-61-7 |
|---|---|
| Molecular Formula | C18H23N3O4 |
| Molecular Weight | 345.399 |
| IUPAC Name | N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C18H23N3O4/c1-12(22)21-8-2-4-13-6-7-14(10-16(13)21)20-18(24)17(23)19-11-15-5-3-9-25-15/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,23)(H,20,24) |
| Standard InChI Key | VUIDWMNVJZTEGE-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 |
Introduction
Synthesis
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves:
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Preparation of Tetrahydroquinoline Derivative:
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Starting with quinoline derivatives, catalytic hydrogenation produces the tetrahydroquinoline scaffold.
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Acetylation at the 7th position is achieved using acetic anhydride or acetyl chloride under basic conditions.
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Formation of Oxalamide Linkage:
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Oxalyl chloride reacts with the tetrahydroquinoline derivative to form an intermediate.
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This intermediate is coupled with a tetrahydrofuran-based amine to yield the final oxalamide compound.
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Biological Activity and Applications
Although specific biological data for this compound is limited, its structural features suggest potential applications:
4.1 Pharmacological Potential:
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The tetrahydroquinoline core is known for its role in anticancer, antimicrobial, and antioxidant activities.
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Oxalamides are common in drug design due to their hydrogen bonding capabilities and bioavailability enhancement.
4.2 Hypothetical Applications:
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The compound could act as a lead molecule for designing inhibitors targeting enzymes or receptors in cancer or infectious diseases.
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Its heterocyclic and polar groups may facilitate interactions with biomolecular targets.
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H & 13C) | Verifies chemical structure and functional groups |
| Mass Spectrometry (MS) | Determines molecular weight |
| Infrared Spectroscopy (IR) | Confirms functional groups like amides (C=O stretch) |
| Elemental Analysis | Ensures composition matches theoretical values |
Research Implications
The design of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide aligns with trends in medicinal chemistry focusing on multi-functional molecules. Future studies could explore:
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Structure-activity relationships (SAR) to optimize biological activity.
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Docking studies to predict binding affinity with biological targets.
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In vitro assays for antimicrobial or anticancer efficacy.
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